molecular formula C12H15BrFNO B8229679 4-Bromo-N,N-diethyl-2-fluoro-6-methylbenzamide

4-Bromo-N,N-diethyl-2-fluoro-6-methylbenzamide

Cat. No.: B8229679
M. Wt: 288.16 g/mol
InChI Key: BCYSFXRYVQPHHH-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-2-fluoro-6-methylbenzamide is an organic compound with the molecular formula C12H15BrFNO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with diethylamino substitution on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diethyl-2-fluoro-6-methylbenzamide typically involves multiple steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under elevated temperatures.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted benzoyl chloride with diethylamine in the presence of a base such as triethylamine (TEA) or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diethyl-2-fluoro-6-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can convert the methyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under reflux conditions.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) at controlled temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Reduction: Formation of primary or secondary amines, alcohols.

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Scientific Research Applications

4-Bromo-N,N-diethyl-2-fluoro-6-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethyl-2-fluoro-6-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

4-Bromo-N,N-diethyl-2-fluoro-6-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:

    4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.

    4-Bromo-N,N-dimethyl-2-fluoro-6-methylbenzamide:

    4-Bromo-2-fluoro-6-nitrobenzamide: Presence of a nitro group, which significantly alters its chemical behavior and biological activity.

These comparisons help to understand the specific advantages and limitations of this compound in various applications.

Properties

IUPAC Name

4-bromo-N,N-diethyl-2-fluoro-6-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c1-4-15(5-2)12(16)11-8(3)6-9(13)7-10(11)14/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYSFXRYVQPHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1C)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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